L-beta-Cyclopropylalanine hydrochloride

Description

Contextualizing Unusual Amino Acid Analogues in Chemical Biology

Unusual amino acids, also referred to as non-natural or non-proteinogenic amino acids, are those not found among the 20 common protein-building blocks encoded by the standard genetic code. These analogues are fundamental components in modern medicinal chemistry and chemical biology. hmdb.ca They can be chemically synthesized or may occur naturally in plants and bacteria. lookchem.com The incorporation of these unique structural motifs into peptides or as standalone molecules is a widely adopted strategy in drug discovery and protein engineering. lookchem.comtandfonline.com

The primary motivation for using unusual amino acid analogues is to confer enhanced properties to peptides and other bioactive molecules. lookchem.com These modifications can lead to:

Improved Stability: Resistance to enzymatic degradation by proteases, which increases the in-vivo half-life of peptide-based drugs. hmdb.ca

Enhanced Bioactivity: The unique side chains and conformational rigidity can improve binding affinity and selectivity for specific biological targets like receptors or enzymes. rsc.orgwikipedia.org

Modified Conformation: The introduction of constrained analogues, such as those containing cyclopropyl (B3062369) groups, can induce specific secondary structures, like turns in peptides, which can be crucial for biological activity. nih.govchemeo.com

L-beta-Cyclopropylalanine is an example of a beta-amino acid analogue. The presence of the amino group on the β-carbon (the third carbon from the carboxyl group) instead of the α-carbon fundamentally alters the molecule's backbone structure when incorporated into a peptide chain. This structural difference is exploited by researchers to create peptides with novel architectures and functions. nih.gov The cyclopropyl group, known for its rigidity and unique electronic properties, further distinguishes it from other amino acids, making it a subject of study for its potential to modulate biological pathways. cymitquimica.com

Historical Perspective on the Discovery and Initial Characterization of L-beta-Cyclopropylalanine

The journey of L-beta-Cyclopropylalanine from a natural product to a tool in chemical synthesis highlights a common pathway for many unusual amino acids. The racemic form of the amino acid was first prepared synthetically by Meek and Rowe. tandfonline.com However, the optically active L-enantiomer was discovered later in nature.

In 1986, a research group led by Nozoe isolated L-beta-Cyclopropylalanine, identified as (2S)-amino-3-cyclopropylpropionic acid, from the mushroom Amanita virgineoides. tandfonline.comnih.gov The compound was found to inhibit the spore germination of Pyricularia oryzae, the fungus responsible for rice blast disease, indicating its potential as an antifungal agent. tandfonline.com Nozoe confirmed the absolute stereochemistry of the natural isolate as being the L-configuration ((2S)) through synthesis from (L)-allylglycine and by demonstrating its oxidation by L-amino acid oxidase from Habu snake venom. tandfonline.com Subsequent research has confirmed that this (2S) configuration is critical for its biological activity. nih.gov

Following its discovery, interest grew in developing efficient synthetic routes to produce the compound for further research. In 1996, Christian Hamon and Bernard J. Rawlings reported a convenient, large-scale synthesis of (L)-beta-Cyclopropylalanine from inexpensive starting materials. tandfonline.com This development made the compound more accessible for academic and industrial research, paving the way for its use as a building block in peptide synthesis and other applications in medicinal chemistry. rsc.org

Data Tables

Table 1: Key Milestones in the History of L-beta-Cyclopropylalanine

| Milestone | Researcher(s) / Group | Year | Significance |

| First Synthesis (Racemic) | Meek and Rowe | Prior to 1986 | Provided the first chemical method to produce the compound's basic structure. tandfonline.com |

| Isolation from Nature | Nozoe | 1986 | Isolated the pure L-enantiomer from Amanita virgineoides. tandfonline.comnih.gov |

| Initial Characterization | Nozoe | 1986 | Determined the (2S) stereochemistry and identified its antifungal properties. tandfonline.com |

| Improved Synthesis | Hamon and Rawlings | 1996 | Developed a low-cost, large-scale synthesis, increasing its research availability. tandfonline.com |

Table 2: Synthesis Scheme for (L)-beta-Cyclopropylalanine as reported by Hamon and Rawlings (1996)

| Step | Starting Material | Reagents | Product |

| 1 | Cyclopropanemethanol | Phosphorous tribromide in dry ether | (Bromomethyl)cyclopropane |

| 2 | (Bromomethyl)cyclopropane | Diethyl formamidomalonate, Sodium ethoxide | Diethyl cyclopropylformamidomalonate |

| 3 | Diethyl cyclopropylformamidomalonate | 10% Hydrobromic acid (reflux) | Racemic (DL)-beta-Cyclopropylalanine |

| 4 | (DL)-beta-Cyclopropylalanine | Acetic anhydride, Trifluoroacetic acid | N-trifluoroacetyl-(DL)-beta-Cyclopropylalanine |

| 5 | N-trifluoroacetyl-(DL)-beta-Cyclopropylalanine | Acylase I (from porcine kidney or Aspergillus oryzae) | (L)-beta-Cyclopropylalanine |

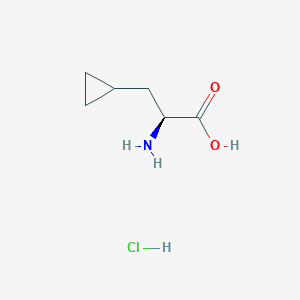

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-cyclopropylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAANNBRVRNYCJ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Bioprospecting Research

Discovery from Natural Sources: Amanita virgineoides

The initial discovery of L-beta-Cyclopropylalanine was the result of bioprospecting efforts focused on identifying novel bioactive compounds from fungi. Researchers identified the compound within the fruiting bodies of the mushroom Amanita virgineoides. researchgate.net This particular species of Amanita is recognized for its toxicity, making the identification of a unique amino acid within it a significant finding.

Scientific investigations have pinpointed the presence of L-beta-Cyclopropylalanine in fresh specimens of A. virgineoides. In one study, the fruiting bodies of the mushroom were collected from Narusawa village, Yamanashi Prefecture, Japan, for the purpose of chemical analysis. nii.ac.jp The discovery of this cyclopropyl-containing amino acid has opened avenues for further research into the biosynthesis of such compounds in fungi and their potential ecological roles.

Methodologies for Isolation and Purification for Research Purposes

The isolation and purification of L-beta-Cyclopropylalanine from Amanita virgineoides involve a multi-step process designed to extract the compound from the complex chemical matrix of the mushroom. The general approach involves solvent extraction followed by chromatographic separation techniques.

The initial step involves the extraction of chemical constituents from the fresh fruiting bodies of the mushroom. A common method employs the use of organic solvents to separate compounds based on their polarity. nii.ac.jp

Following extraction, the resulting solution is subjected to a partitioning process to further separate the compounds. This is typically achieved by mixing the extract with immiscible solvents, such as n-hexane and water, followed by ethyl acetate (B1210297) and water. nii.ac.jp This liquid-liquid separation allows for the initial fractionation of compounds based on their differential solubility in the polar and non-polar phases.

The final and most critical stage in obtaining pure L-beta-Cyclopropylalanine is chromatography. The fractions obtained from the partitioning step are subjected to repeated chromatographic techniques to isolate the target compound from other closely related molecules. nii.ac.jp High-performance liquid chromatography (HPLC) is a powerful tool often employed for the final purification and analysis of amino acids from fungal extracts. scielo.br

The following interactive table summarizes the key methodologies used in the isolation and purification of compounds from Amanita virgineoides, which are applicable to L-beta-Cyclopropylalanine.

| Step | Technique | Solvents/Reagents | Purpose | Reference |

| 1 | Extraction | Ethanol, Acetone | To extract a broad range of chemical compounds from the fresh mushroom fruiting bodies. | nii.ac.jp |

| 2 | Partitioning | n-Hexane, Water, Ethyl Acetate | To perform initial fractionation of the crude extract based on polarity. | nii.ac.jp |

| 3 | Purification | Repeated Chromatography | To isolate and purify specific compounds from the fractionated extracts. | nii.ac.jp |

| 4 | Analysis | High-Performance Liquid Chromatography (HPLC) | To identify and quantify the purified amino acid. | scielo.br |

Chemical Synthesis and Derivatization Strategies

Stereoselective Synthesis of L-beta-Cyclopropylalanine

Achieving the desired stereochemistry is paramount in the synthesis of L-beta-cyclopropylalanine for its applications in biologically active compounds. Methodologies often focus on controlling the formation of the chiral centers to produce the L-isomer selectively.

A notable method for synthesizing protected β-cyclopropylalanines involves the photolysis of unsymmetrical diacyl peroxides. datapdf.comnih.gov This approach utilizes peroxides derived from cyclopropane (B1198618) carboxylic acids and L-aspartic acid. When subjected to photolysis at 254 nm without a solvent, these precursors generate protected β-cyclopropylalanines in reasonable yields. datapdf.comnih.gov The key step is the coupling of intermediate substituted cyclopropyl (B3062369) radicals, which proceeds with a high degree of retention of configuration, achieving a diastereomeric ratio of 95:5 or greater. nih.gov This technique has been successfully applied to the synthesis of orthogonally protected 3-(trans-2-aminocyclopropyl)alanine, a component of the antitumor agent belactosin A. nih.gov

Beyond photolysis, several other strategies exist for introducing the cyclopropane ring into amino acid structures. These methods provide access to a variety of cyclopropylglycine series amino acids. researchgate.net

Common approaches include:

Carbene and Ylide Addition to Alkenes: This classic method involves the reaction of a carbene or ylide with an appropriate alkene precursor to form the cyclopropane ring. researchgate.net

Michael-Induced Ring Closure (MIRC): Glycine enolates can be used in MIRC reactions to construct the cyclopropyl moiety. datapdf.com

Kulinkovich Cyclopropanation: This reaction can be applied to esters and amides to form the cyclopropane ring. researchgate.net

Strecker Reaction: Modification of cyclopropanecarbaldehydes via the Strecker synthesis is another viable route to produce cyclopropyl amino acids. researchgate.net

Addition to Dehydroalanine (B155165) Derivatives: A specific method involves the addition of a substituted diazomethane (B1218177) to a dehydroalanine derivative. google.comgoogle.com This process forms a 5-substituted pyrazoline intermediate, which is then converted into the cyclopropyl amino acid. google.comgoogle.com This approach is noted for its potential to generate chiral cycloalkyl amino acids directly if the starting dehydroalanine derivative possesses chirality, thereby avoiding a separate resolution step. google.com

Chemoenzymatic Approaches to Cyclopropyl Amino Acid Synthesis

Chemoenzymatic strategies merge the precision of biological catalysts with the versatility of chemical reactions. A biocatalytic approach for enantioselective cyclopropanation has been developed using engineered myoglobin (B1173299) as the catalyst and ethyl α-diazopyruvate as a carbene precursor. wpmucdn.comnih.gov This method produces α-cyclopropylpyruvates with high enantioselectivity (up to >99% enantiomeric excess). wpmucdn.com While not directly producing L-beta-cyclopropylalanine, these enantioenriched cyclopropane-containing building blocks are valuable precursors for accessing various cyclopropane derivatives through further chemical modification. wpmucdn.comnih.gov

The scope of this biocatalytic process has been demonstrated with several styrene (B11656) derivatives, which were converted with excellent enantioselectivity. nih.gov

| Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| para-methylstyrene | Good to High (45-80%) | >99% |

| para-bromostyrene | Good to High (45-80%) | >99% |

| para-(trifluoromethyl)styrene | Low (15%) | >99% |

Synthetic Routes to Functionalized L-beta-Cyclopropylalanine Derivatives

The synthesis of functionalized derivatives of cyclopropane β-amino acids is crucial for exploring their potential in various applications, including the development of conformationally restricted peptidomimetics. nih.gov One concise approach involves the olefination of cyclopropanone (B1606653) surrogates. nih.gov This method provides access to enantioenriched β-amino acid analogues, which are important as building blocks. The ability to synthesize all possible stereoisomers of the amino acid is vital for identifying the optimal side-chain orientation for a given biological target. nih.gov

Incorporation of L-beta-Cyclopropylalanine into Peptide Structures

Cyclopropane amino acids, including β-cyclopropylalanine, are valuable for their ability to introduce conformational constraints into peptide backbones. nih.gov This incorporation can significantly alter the secondary structure and flexibility of the peptide, often leading to improved metabolic stability and enhanced bioactivity. google.comnih.gov These modified peptides are useful as enzyme inhibitors and as substitutes for natural amino acids in peptide hormones. google.comgoogle.com For instance, peptides containing cyclopropyl amino acids have been explored as stabilized sweeteners. google.comgoogle.com The rigid cyclopropane unit can help induce specific secondary structures, such as β-turns or β-sheets, which can be critical for molecular recognition and biological function. nih.gov

Enzymatic Target Identification and Inhibition Mechanism

Identification of alpha-Isopropylmalate Synthase (α-IPMS) as a Primary Target

Initial investigations into the antimicrobial properties of L-beta-Cyclopropylalanine revealed that its inhibitory effects could be completely reversed by the addition of L-leucine to the growth medium, while other amino acids had no such effect. This crucial observation strongly suggested that the compound's mode of action was directly related to the L-leucine biosynthetic pathway. Subsequent biochemical studies confirmed this hypothesis by identifying alpha-isopropylmalate synthase (α-IPMS) as the primary molecular target of L-beta-Cyclopropylalanine.

α-IPMS (EC 2.3.3.13) is a key enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of L-leucine. This pathway is essential for the survival of many bacteria and fungi but is absent in humans, making α-IPMS an attractive target for the development of novel antimicrobial agents. The structural similarity between L-beta-Cyclopropylalanine and L-leucine allows the former to act as a molecular mimic, effectively targeting and inhibiting α-IPMS.

Elucidation of the L-Leucine Biosynthesis Pathway Disruption

The biosynthesis of L-leucine is a multi-step process that begins with the condensation of acetyl-CoA and α-ketoisovalerate to form α-isopropylmalate, a reaction catalyzed by α-IPMS. This is followed by a series of enzymatic reactions that ultimately yield L-leucine. By inhibiting α-IPMS, L-beta-Cyclopropylalanine effectively blocks the entire downstream pathway, leading to a state of L-leucine starvation within the microbial cell.

The consequence of this pathway disruption is the cessation of protein synthesis, as L-leucine is an essential building block for the vast majority of proteins. This halt in protein production ultimately leads to the inhibition of microbial growth and proliferation. The specific and targeted nature of this disruption is a key feature of L-beta-Cyclopropylalanine's antimicrobial activity.

Kinetic Characterization of α-IPMS Inhibition by L-beta-Cyclopropylalanine

To fully understand the inhibitory mechanism of L-beta-Cyclopropylalanine, a detailed kinetic characterization of its interaction with α-IPMS is essential. This involves determining the nature of the inhibition and quantifying its potency.

Enzyme Assay Methodologies (e.g., Spectrophotometric Assays)

The activity of α-IPMS and its inhibition by L-beta-Cyclopropylalanine can be monitored using various enzyme assay methodologies. A common and effective method is the spectrophotometric assay. This technique relies on the detection of a product of the enzymatic reaction that absorbs light at a specific wavelength.

In the case of α-IPMS, the reaction releases Coenzyme A (CoA) with a free sulfhydryl group. This free thiol can be detected by reacting it with a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction between the sulfhydryl group of CoA and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance of light at 412 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the rate of the α-IPMS-catalyzed reaction. By performing this assay in the presence of varying concentrations of L-beta-Cyclopropylalanine, the inhibitory effect of the compound on the enzyme's activity can be precisely measured.

Determination of Inhibition Constants and Half-Maximal Inhibitory Concentrations

The IC₅₀ value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a commonly used measure of inhibitor potency.

The inhibition constant (Kᵢ) is a more fundamental measure of the affinity of an inhibitor for an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher affinity and therefore a more potent inhibitor. The determination of Kᵢ requires performing kinetic experiments at various substrate and inhibitor concentrations and fitting the data to specific enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition).

Although precise values for L-beta-Cyclopropylalanine are not documented here, the established methodology for their determination would involve the enzyme assays described in the previous section to generate the necessary data for calculating these crucial kinetic parameters.

Comparative Analysis with L-Leucine Feedback Inhibition

In most microorganisms, the L-leucine biosynthesis pathway is naturally regulated through a feedback inhibition mechanism. The end product of the pathway, L-leucine, can bind to a regulatory site on α-IPMS, distinct from the active site, and allosterically inhibit its activity. This is a crucial cellular mechanism to prevent the overproduction of L-leucine and conserve cellular resources.

L-beta-Cyclopropylalanine's inhibition of α-IPMS is mechanistically similar to this natural feedback inhibition. Due to its structural resemblance to L-leucine, it is believed to bind to the same allosteric regulatory site on the enzyme. This binding induces a conformational change in α-IPMS that reduces its catalytic efficiency, thereby inhibiting the production of α-isopropylmalate.

A key difference, however, lies in the fact that L-beta-Cyclopropylalanine is not a natural metabolite and its presence is not regulated by the cell's metabolic state. Therefore, its inhibitory effect is persistent as long as the compound is present, leading to a sustained shutdown of the L-leucine biosynthesis pathway.

Selectivity of Enzyme Inhibition within Microbial Metabolic Networks

A critical aspect of any potential antimicrobial agent is its selectivity. An ideal inhibitor should target a specific microbial enzyme or pathway without affecting host enzymes or other essential microbial metabolic processes.

While comprehensive studies detailing the selectivity profile of L-beta-Cyclopropylalanine against a broad range of microbial enzymes are not extensively documented in the available literature, the existing evidence strongly suggests a high degree of selectivity for α-IPMS. The primary evidence for this selectivity comes from the observation that the inhibitory effects of L-beta-Cyclopropylalanine on microbial growth are specifically and completely reversed by the addition of L-leucine. If the compound were to inhibit other essential metabolic pathways, the addition of L-leucine alone would not be sufficient to restore growth.

This high selectivity is attributed to the unique structure of the allosteric binding site on α-IPMS, which has evolved to specifically recognize the side chain of L-leucine for feedback regulation. The cyclopropyl (B3062369) moiety of L-beta-Cyclopropylalanine effectively mimics the branched isobutyl group of L-leucine, allowing for high-affinity binding to this specific site. It is less likely to fit into the active or regulatory sites of other enzymes with different substrate or effector specificities.

Structure Activity Relationship Sar Studies

Impact of the Cyclopropyl (B3062369) Group on Biological Activity

The cyclopropyl group, a three-membered carbon ring, is a key structural feature of L-beta-Cyclopropylalanine that significantly influences its biological profile. This moiety is not merely a passive component; its unique steric and electronic properties are fundamental to the compound's activity.

The incorporation of a cyclopropane (B1198618) ring introduces conformational rigidity into the molecule. unl.pt Unlike flexible alkyl chains, the cyclopropyl group restricts the number of possible conformations the side chain can adopt. This pre-organization can lead to a more favorable binding entropy when interacting with a biological target, such as an enzyme's active site, potentially increasing binding affinity and potency. unl.pt

Furthermore, the cyclopropyl group is known to be a mechanism-based inactivator of certain enzymes, particularly cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net The inactivation mechanism often involves metabolic activation by the enzyme itself. The CYP450 can oxidize the cyclopropylamine (B47189) moiety, leading to the opening of the strained cyclopropane ring. researchgate.net This process can generate a highly reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. nih.govresearchgate.net This property is significant as it can lead to potent and long-lasting inhibition of specific enzymatic pathways.

In some contexts, the cyclopropyl group can act as a bioisostere for other chemical groups, like a double bond, but with different metabolic stability and spatial arrangement. For instance, in a study on spirolactones, replacing a double bond with a cyclopropane ring altered the binding affinity for the mineralocorticoid receptor, demonstrating that the specific electronic and conformational properties of the ring are crucial for molecular recognition. nih.gov The electrophilic nature of a strained cyclopropyl ring can also facilitate reactions with biological nucleophiles, such as amino acid residues in an enzyme active site. unl.pt

Role of Stereochemistry (e.g., 2S Configuration) in Bioactivity

Biological systems are inherently chiral, and as such, the stereochemistry of a molecule is a paramount determinant of its activity. nih.gov For L-beta-Cyclopropylalanine, the "L" designation refers to the (S) configuration at the alpha-carbon (C2), which is crucial for its biological recognition and activity.

Biological targets like enzymes and receptors possess three-dimensional binding sites that are stereospecific. The precise spatial arrangement of the amino group, carboxylic acid group, and the beta-cyclopropyl side chain of the (2S) isomer is often essential for optimal interaction with these sites. In many cases, the corresponding D-enantiomer ((2R) configuration) will exhibit significantly lower or no activity because its functional groups cannot achieve the correct orientation to bind effectively. nih.gov

This stereoselectivity is a common theme in pharmacology and biochemistry. For example, studies on other bioactive compounds, such as cyclopropyl-epothilones, have shown that subtle changes in the stereochemistry of the cyclopropane ring itself can lead to substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov Similarly, in research involving the glutamine analog acivicin, only isomers with the natural (S) configuration at the alpha-carbon displayed significant antiplasmodial activity, suggesting that uptake and target engagement are mediated by stereoselective systems like L-amino acid transporters. nih.gov The biological activity of L-beta-Cyclopropylalanine is therefore intrinsically linked to its specific (2S) configuration, which allows it to be recognized and processed by specific cellular machinery.

SAR Analysis of L-beta-Cyclopropylalanine Derivatives

The systematic modification of the L-beta-Cyclopropylalanine scaffold is a classic medicinal chemistry approach to probe its SAR and optimize its activity. By creating derivatives and assessing their biological effects, researchers can determine which parts of the molecule are essential for activity and which can be altered to improve properties like potency or selectivity.

Studies on related structures provide a framework for understanding the potential SAR of L-beta-Cyclopropylalanine derivatives. Key areas for modification include:

The Cyclopropyl Ring: Substitution on the cyclopropane ring can modulate steric bulk, lipophilicity, and electronic properties. For example, adding substituents could influence the rate of metabolic ring-opening or alter the binding interactions within a target protein's active site.

The Amino Group: Acylation or alkylation of the primary amine can significantly impact activity. In studies of N-acyl-beta-alanine amides, the nature of the acyl group was found to be a critical determinant of antiproliferative activity. nih.gov

The Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides can affect the molecule's polarity, cell permeability, and ability to form key ionic interactions or hydrogen bonds.

The following table illustrates hypothetical SAR data based on common findings in medicinal chemistry for amino acid derivatives, demonstrating how specific modifications could influence enzyme inhibition.

| Derivative | Modification | Rationale for Change | Predicted Impact on Activity (e.g., IC₅₀) |

| Parent Compound | L-beta-Cyclopropylalanine | Baseline structure | 10 µM |

| Derivative 1 | N-acetylation of the amino group | Neutralizes positive charge, may alter hydrogen bonding | > 100 µM (Likely decrease) |

| Derivative 2 | Methyl ester of the carboxylic acid | Increases lipophilicity, removes negative charge | 50 µM (Possible decrease) |

| Derivative 3 | 1-Methyl substitution on cyclopropyl ring | Increases steric bulk near the binding region | 25 µM (Possible decrease) |

| Derivative 4 | D-beta-Cyclopropylalanine | (2R) stereoisomer | > 200 µM (Significant loss) |

Note: The data in this table is illustrative and intended to represent the types of changes in activity observed in SAR studies.

These analyses help to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Computational and Molecular Modeling Approaches to SAR

Computational chemistry and molecular modeling have become indispensable tools for understanding SAR at a molecular level. nih.gov These methods complement experimental data by providing insights into the binding modes and interactions of molecules like L-beta-Cyclopropylalanine with their biological targets. creative-biolabs.com

Molecular Docking simulations can predict the preferred binding orientation of L-beta-Cyclopropylalanine and its derivatives within the active site of a target protein. researchgate.net These models can highlight key interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and residues of the protein, or hydrophobic interactions involving the cyclopropyl ring. By comparing the docking scores and predicted binding poses of different derivatives, researchers can rationalize observed SAR trends. For example, a model might show that a bulky substituent on the cyclopropyl ring clashes with an amino acid residue, explaining its lower activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For L-beta-Cyclopropylalanine derivatives, a QSAR model might use descriptors such as lipophilicity (logP), steric parameters (e.g., molar refractivity), and electronic parameters to predict inhibitory potency. creative-biolabs.com Such models are valuable for predicting the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. unipa.it An MD simulation can assess the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the protein. unipa.it This can help identify which interactions are most stable and crucial for maintaining the active conformation of the complex, offering a deeper understanding of the structural and stereochemical requirements for efficient biological activity. nih.gov

Mechanistic Insights into Biological Activity

Molecular Basis of Antimicrobial Efficacy

L-beta-cyclopropylalanine hydrochloride exhibits broad-spectrum inhibitory effects against a range of fungi and bacteria. nih.govnih.govsemanticscholar.orgresearchgate.net Its core mechanism involves the targeted disruption of L-leucine biosynthesis. nih.govnih.govsemanticscholar.org

The compound's antifungal properties are linked to its ability to inhibit α-isopropylmalate synthase (α-IPMS), a critical enzyme in the L-leucine biosynthetic pathway. nih.govnih.govsemanticscholar.org This enzyme catalyzes the first committed step in leucine (B10760876) synthesis. nih.govsemanticscholar.org By acting as an inhibitor of α-IPMS, L-beta-cyclopropylalanine blocks the production of leucine, an amino acid essential for fungal growth and protein synthesis. nih.gov This leads to the arrest of fungal proliferation. The β-cyclopropyl group and the specific 2S configuration of the molecule are critical for this antifungal activity. nih.gov

Similar to its effect on fungi, the antibacterial action of this compound is due to the inhibition of the highly conserved leucine biosynthetic pathway. nih.govsemanticscholar.org The compound targets and inhibits α-IPMS, the rate-limiting enzyme in this pathway, which is essential for the growth of bacteria like M. tuberculosis. nih.govnih.gov By blocking this enzyme, it prevents the synthesis of leucine, thereby halting bacterial growth. nih.govnih.govsemanticscholar.org

Implications for Selective Toxicity in Microbial vs. Host Organisms

The mechanism of inhibiting leucine biosynthesis provides a strong basis for the selective toxicity of L-beta-cyclopropylalanine against microbes. nih.govnih.gov This metabolic pathway is present and essential in fungi, bacteria, and plants, but it is absent in humans and other animals. nih.govnih.govsemanticscholar.org Mammals cannot synthesize L-leucine and must obtain it from their diet, making them essential auxotrophs for this amino acid. nih.govmdpi.com

Because the target enzyme, α-IPMS, does not exist in human cells, L-beta-cyclopropylalanine is not expected to be toxic to the host. nih.govnih.govbioinformation.net This inherent difference between the metabolic pathways of microbes and their mammalian hosts makes the L-leucine synthesis pathway an attractive target for developing new antibiotics with potentially low host toxicity. nih.govnih.govsemanticscholar.org Animal tests have supported this, showing little to no toxicity at high dosages. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of amino acids from complex mixtures. These techniques are vital for assessing the purity of synthesized L-beta-Cyclopropylalanine hydrochloride and for its detection in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. For a polar and non-volatile compound like this compound, HPLC offers high resolution and sensitivity. The analysis of underivatized amino acids can be challenging due to their lack of a strong chromophore for UV detection. shimadzu.com Therefore, detection is often performed at low UV wavelengths (200-210 nm) where the carboxyl group absorbs. shimadzu.com Alternatively, derivatization with reagents that introduce a fluorescent or UV-absorbing tag is a common strategy to enhance detection. shimadzu.com

The separation of a complex mixture of amino acids, including non-proteinogenic ones, can be achieved using various HPLC modes. researchgate.netwho.int Ion-exchange chromatography is a traditional and robust method for amino acid separation based on their charge characteristics. altabioscience.com

A typical HPLC method for the analysis of underivatized amino acids would involve a C18 column with a gradient elution system. acs.org The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile. jocpr.com

Table 1: Illustrative HPLC Conditions for the Separation of Underivatized Amino Acids

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 25:75 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This table presents a general method for amino acid analysis and would require optimization for the specific separation of this compound. jocpr.com

Other Chromatographic Methods (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC and is highly applicable to the analysis of amino acids, often after derivatization. who.int For a compound like this compound, RP-HPLC can be used for purity determination and quantification. The retention of the amino acid on the nonpolar stationary phase is influenced by the hydrophobicity of its side chain and the composition of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the separation of polar compounds like amino acids without derivatization. jocpr.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes that are not well-retained in RP-HPLC. jocpr.com

Spectroscopic Approaches for Structural Confirmation and Analysis

Spectroscopic techniques are paramount for the elucidation and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination. For this compound, ¹H NMR would provide information on the number and connectivity of protons, including the characteristic signals of the cyclopropyl (B3062369) ring protons at high field (typically 0-1 ppm). ¹³C NMR would reveal the number of unique carbon atoms in the molecule. Solid-state NMR spectroscopy has been extensively used to study amino acid hydrochlorides, providing detailed information about the local environment of the chloride ion and the hydrogen-bonding network. nih.govnih.govacs.orgresearchgate.netrsc.org

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Cyclopropyl (CH, CH₂) | 0.0 - 1.0 |

| Beta-CH | ~2.5 - 3.0 |

| Alpha-CH | ~3.5 - 4.0 |

| Amine (NH₃⁺) | ~7.5 - 8.5 |

These are estimated chemical shift ranges based on similar structures and would need to be confirmed by experimental data.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine hydrochloride salt, the carboxylic acid, and the C-H bonds of the cyclopropyl group.

Mass Spectrometry for Metabolite Profiling and Peptide Analysis

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable ionization method, producing a protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) would be employed to fragment the molecular ion and obtain structural information. The fragmentation pattern of the cyclopropyl group can be characteristic. docbrown.info For instance, the fragmentation of cyclopropyl-containing fatty acids has been studied to locate the position of the ring. nih.gov Similar approaches could be applied to understand the fragmentation of this compound.

In the context of metabolomics, liquid chromatography-mass spectrometry (LC-MS) is a powerful platform for metabolite profiling. If this compound were introduced into a biological system, LC-MS could be used to track its fate and identify any metabolites formed. This would involve separating the biological extract by LC and analyzing the components by MS to identify compounds with mass shifts corresponding to expected metabolic transformations (e.g., hydroxylation, glucuronidation).

Furthermore, the incorporation of non-proteinogenic amino acids like L-beta-Cyclopropylalanine into peptides is of significant interest. Mass spectrometry is a key tool for the analysis of such modified peptides, allowing for the confirmation of their sequence and the location of the unnatural amino acid. acs.org

Table 3: Potential Mass Spectrometry Fragmentation of L-beta-Cyclopropylalanine

| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | Water |

| [M+H]⁺ | [M+H - COOH₂]⁺ | Formic acid |

| [M+H]⁺ | [M+H - C₃H₅]⁺ | Cyclopropyl radical |

This table presents hypothetical fragmentation pathways that would need to be confirmed experimentally.

Enzyme Activity Monitoring Techniques and Assays

Investigating the interaction of this compound with enzymes is crucial for understanding its potential biological activity. Cyclopropane-containing amino acids can act as enzyme inhibitors. wipo.int

Enzyme assays are used to measure the rate of an enzyme-catalyzed reaction and can be adapted to screen for and characterize inhibitors. These assays typically monitor either the depletion of a substrate or the formation of a product over time. Spectrophotometric or fluorometric assays are commonly used, where the substrate or product absorbs light or fluoresces at a specific wavelength. nih.gov

For example, if this compound were a suspected inhibitor of a particular protease, an assay could be designed using a synthetic peptide substrate that releases a chromophore or fluorophore upon cleavage. The rate of the reaction would be measured in the presence and absence of this compound to determine its inhibitory effect.

Enzymatic assays can also be used for the quantification of amino acids. For instance, L-amino acid oxidase can be used in an assay that produces a colored or fluorescent product in the presence of L-amino acids. bioassaysys.com Similarly, enzymes with strict stereospecificity, like D-amino acid oxidase, are used in assays to detect and quantify D-amino acids. nih.govresearchgate.net Such enzymatic methods could potentially be adapted for the specific detection of L-beta-Cyclopropylalanine.

Table 4: General Components of an Enzyme Inhibition Assay

| Component | Purpose |

|---|---|

| Enzyme | The biological catalyst of interest. |

| Substrate | The molecule upon which the enzyme acts. |

| Buffer | Maintains a constant pH for optimal enzyme activity. |

| Inhibitor (e.g., this compound) | The compound being tested for its effect on enzyme activity. |

| Detection System | Measures the progress of the reaction (e.g., spectrophotometer, fluorometer). |

Research Applications and Future Academic Directions

L-beta-Cyclopropylalanine as a Lead Compound for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with new mechanisms of action. L-cyclopropylalanine has been identified as a promising lead compound in this area, demonstrating broad-spectrum inhibitory effects against both fungi and bacteria. mdpi.comnih.gov The antimicrobial activity of L-cyclopropylalanine is attributed to its ability to interfere with essential metabolic pathways in microorganisms.

Research has shown that the antifungal activity of L-cyclopropylalanine can be reversed by the addition of L-leucine to the growth medium, suggesting that its mechanism of action is related to L-leucine metabolism. mdpi.com This specificity provides a targeted approach to antimicrobial development, potentially reducing off-target effects in host organisms. The inhibition of pathways essential for microbial survival, but absent in humans, is a key strategy in the development of safe and effective antimicrobial drugs. nih.gov

Future research in this area will likely focus on the synthesis and evaluation of L-beta-cyclopropylalanine derivatives to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for optimal antimicrobial activity.

| Microorganism Type | Inhibitory Effect of L-Cyclopropylalanine | Key Research Finding |

| Fungi | Broad-spectrum inhibition | Activity is reversed by L-leucine. mdpi.com |

| Bacteria | Broad-spectrum inhibition | Offers a potential new antibiotic mechanism. mdpi.comnih.gov |

Use as a Biochemical Probe for L-Leucine Biosynthesis Studies

The structural similarity between L-cyclopropylalanine and L-leucine makes it an effective biochemical probe for studying the L-leucine biosynthetic pathway. mdpi.com This pathway is crucial for the survival of many microorganisms but is absent in humans, making it an attractive target for antimicrobial agents.

Biochemical studies have demonstrated that L-cyclopropylalanine inhibits α-isopropylmalate synthase (α-IMPS), the enzyme that catalyzes the first committed step in L-leucine biosynthesis. mdpi.comnih.gov By acting as a competitive inhibitor of α-IMPS, L-cyclopropylalanine effectively blocks the production of L-leucine, leading to growth inhibition in susceptible organisms. The inhibitory concentration (IC50) of L-cyclopropylalanine against α-IMPS has been determined to be approximately 4 mM. mdpi.com

The use of L-cyclopropylalanine as a biochemical probe allows researchers to investigate the kinetics and mechanism of α-IMPS, as well as to screen for other inhibitors of this enzyme. Understanding the interactions between L-cyclopropylalanine and the active site of α-IMPS can provide valuable insights for the rational design of more potent and specific inhibitors.

| Enzyme | Pathway | Inhibitor | Mechanism of Action |

| α-isopropylmalate synthase (α-IMPS) | L-Leucine Biosynthesis | L-Cyclopropylalanine | Competitive inhibition mdpi.com |

Development of Cyclopropyl (B3062369) Amino Acid-Containing Peptides as Enzyme Inhibitors

The incorporation of cyclopropyl amino acids, such as L-beta-cyclopropylalanine, into peptides is a promising strategy for the development of potent and specific enzyme inhibitors. wipo.intgoogle.com The cyclopropyl group introduces conformational constraints that can lock the peptide into a bioactive conformation, enhancing its binding affinity for the target enzyme. jst.go.jp Furthermore, the presence of the cyclopropyl moiety can increase the metabolic stability of the peptide by protecting it from enzymatic degradation. wipo.intgoogle.com

A notable example is the development of dipeptidyl peptidase IV (DPP-IV) inhibitors containing a cyclopropyl group. researchwithrutgers.com DPP-IV is a therapeutic target for type 2 diabetes, and its inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion. The incorporation of a cyclopropyl group into proline mimetics resulted in potent and chemically stable DPP-IV inhibitors. researchwithrutgers.com

Future academic directions in this field include the design and synthesis of a wider range of cyclopropyl amino acid-containing peptides targeting various enzymes implicated in disease. This will involve a combination of computational modeling, solid-phase peptide synthesis, and enzymatic assays to identify lead compounds with therapeutic potential.

| Enzyme Target | Therapeutic Area | Role of Cyclopropyl Amino Acid |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Enhances chemical stability and inhibitory potency. researchwithrutgers.com |

| Various Proteases | Multiple | Increases metabolic stability and conformational rigidity. wipo.intgoogle.comjst.go.jp |

Exploration of Related Cyclopropyl Amino Acid Analogues in Chemical Biology

The unique properties of the cyclopropyl group have led to the exploration of a wide range of cyclopropyl amino acid analogues in chemical biology. These analogues serve as valuable tools for probing biological systems and for the development of novel therapeutic agents.

For instance, novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin have been synthesized and evaluated as ligands for the α2-δ subunit of voltage-gated calcium channels. nih.govacs.org These compounds, with their rigid cyclopropyl framework, provide insights into the structural requirements for binding to this important therapeutic target.

The synthesis of conformationally rigid analogues of proteinogenic amino acids, such as glutamic acid and proline, using cyclopropane (B1198618) scaffolds has also attracted significant attention. researchgate.net These analogues can be used to study the role of specific amino acid conformations in protein structure and function.

Future research will likely focus on the development of new synthetic methodologies for the preparation of diverse cyclopropyl amino acid analogues. jst.go.jp These analogues will be instrumental in advancing our understanding of chemical biology and in the discovery of new bioactive molecules.

| Analogue Class | Biological Target/Application | Significance |

| Cyclopropyl beta-amino acids | α2-δ subunit of voltage-gated calcium channels | Development of novel anticonvulsants and analgesics. nih.govacs.org |

| Conformationally rigid analogues of glutamic acid and proline | Various receptors and enzymes | Probing the role of amino acid conformation in biological activity. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.